molecular formula C23H30N4O2 B3812954 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide

2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide

Cat. No. B3812954
M. Wt: 394.5 g/mol
InChI Key: XIFCGLALAAXYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential as a performance-enhancing drug. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a number of beneficial effects on physical performance and endurance.

Mechanism of Action

2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and plays a key role in the regulation of fatty acid oxidation. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, which in turn leads to an increase in endurance and physical performance.
Biochemical and Physiological Effects
2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to an increase in endurance and physical performance. It has also been shown to have anti-inflammatory effects, which may have potential as a treatment for inflammatory diseases. Additionally, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have a positive effect on lipid metabolism, which may have potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide in lab experiments is its ability to increase endurance and improve physical performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. Additionally, its anti-inflammatory effects make it a valuable tool for studying the role of inflammation in disease.
One of the main limitations of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide in lab experiments is its potential for misuse as a performance-enhancing drug. It is important to use caution when interpreting the results of studies using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, as the effects observed may be due to its performance-enhancing properties rather than its biochemical and physiological effects.

Future Directions

There are a number of potential future directions for research on 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide. One area of research is the development of new drugs that target the PPARδ receptor. Another area of research is the development of new drugs that target other receptors involved in energy metabolism and fatty acid oxidation. Additionally, there is potential for research on the use of 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide as a treatment for inflammatory diseases and metabolic disorders. Finally, there is potential for research on the long-term effects of using 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide, both in terms of its performance-enhancing properties and its biochemical and physiological effects.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been extensively studied for its potential as a performance-enhancing drug. It has been shown to increase endurance and improve physical performance in both animal and human studies. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 2-(4-ethyl-1-piperazinyl)-N-[2-(3-pyridinyloxy)ethyl]-2-indanecarboxamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(2-pyridin-3-yloxyethyl)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-26-11-13-27(14-12-26)23(16-19-6-3-4-7-20(19)17-23)22(28)25-10-15-29-21-8-5-9-24-18-21/h3-9,18H,2,10-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCGLALAAXYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCOC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-(2-pyridin-3-yloxyethyl)-1,3-dihydroindene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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